molecular formula C17H15NO4 B2590881 N-(1-(furan-3-yl)propan-2-yl)-2-oxo-2H-chromene-3-carboxamide CAS No. 1788770-40-0

N-(1-(furan-3-yl)propan-2-yl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2590881
CAS No.: 1788770-40-0
M. Wt: 297.31
InChI Key: SCCPPKMJLJVAHG-UHFFFAOYSA-N
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Description

N-(1-(furan-3-yl)propan-2-yl)-2-oxo-2H-chromene-3-carboxamide is a chemical compound that has garnered interest in scientific research due to its unique structure and potential applications. This compound features a furan ring, a chromene moiety, and a carboxamide group, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(furan-3-yl)propan-2-yl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 3-acetylcoumarin with 3-furylpropan-2-amine under acidic conditions to form the desired carboxamide. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-(furan-3-yl)propan-2-yl)-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The chromene moiety can be reduced to dihydrochromene derivatives.

    Substitution: The carboxamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines and thiols can react with the carboxamide group under basic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydrochromene derivatives.

    Substitution: Various substituted amides and thioamides.

Scientific Research Applications

N-(1-(furan-3-yl)propan-2-yl)-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-viral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-(furan-3-yl)propan-2-yl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes, while its anti-cancer effects could involve the induction of apoptosis in cancer cells through the modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(furan-3-yl)propan-2-yl)-2-(thiophen-3-yl)acetamide
  • N-(1-(furan-3-yl)propan-2-yl)-9H-xanthene-9-carboxamide

Uniqueness

N-(1-(furan-3-yl)propan-2-yl)-2-oxo-2H-chromene-3-carboxamide stands out due to its unique combination of a furan ring and a chromene moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[1-(furan-3-yl)propan-2-yl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4/c1-11(8-12-6-7-21-10-12)18-16(19)14-9-13-4-2-3-5-15(13)22-17(14)20/h2-7,9-11H,8H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCCPPKMJLJVAHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=COC=C1)NC(=O)C2=CC3=CC=CC=C3OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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